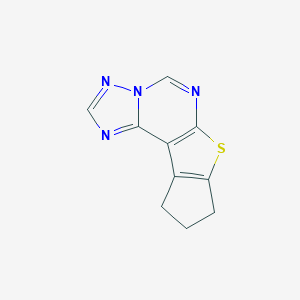![molecular formula C15H15N3OS2 B292501 3-amino-2-(isopropylsulfanyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B292501.png)
3-amino-2-(isopropylsulfanyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-2-(isopropylsulfanyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a novel heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound possesses a unique structure that allows it to interact with various biological targets, making it a promising candidate for drug development.
作用机制
The mechanism of action of 3-amino-2-(isopropylsulfanyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, studies have shown that it can interact with various biological targets, including enzymes, receptors, and ion channels. This compound has been found to inhibit the activity of certain enzymes, such as protein kinases, which are involved in the regulation of cell growth and proliferation. It can also modulate the activity of certain receptors, such as the adenosine receptor, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
3-amino-2-(isopropylsulfanyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate neurotransmitter release. This compound has also been found to have antioxidant properties, which can protect cells from oxidative damage.
实验室实验的优点和局限性
The advantages of using 3-amino-2-(isopropylsulfanyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one in lab experiments include its unique chemical structure, which allows it to interact with various biological targets. Its versatility makes it a promising candidate for drug development. However, the limitations of using this compound include its limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the research on 3-amino-2-(isopropylsulfanyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one. One direction is to further investigate its potential therapeutic applications in the treatment of cancer, inflammation, and neurological disorders. Another direction is to explore its interactions with various biological targets and identify new targets for drug development. Additionally, the development of new synthesis methods and derivatives of this compound can lead to the discovery of more potent and selective compounds for drug development.
合成方法
The synthesis of 3-amino-2-(isopropylsulfanyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one involves the condensation of 2-aminothiophenol with 2-chloro-3-phenylquinazolin-4(3H)-one in the presence of a base, followed by the addition of isopropyl mercaptan. The product is then purified through recrystallization to obtain a pure compound.
科学研究应用
3-amino-2-(isopropylsulfanyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Its unique chemical structure allows it to interact with different biological targets, making it a versatile compound for drug development.
属性
分子式 |
C15H15N3OS2 |
|---|---|
分子量 |
317.4 g/mol |
IUPAC 名称 |
3-amino-6-phenyl-2-propan-2-ylsulfanylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H15N3OS2/c1-9(2)20-15-17-13-11(14(19)18(15)16)8-12(21-13)10-6-4-3-5-7-10/h3-9H,16H2,1-2H3 |
InChI 键 |
JTPYTQNXXTYKKO-UHFFFAOYSA-N |
SMILES |
CC(C)SC1=NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N1N |
规范 SMILES |
CC(C)SC1=NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N1N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-chloro-N-[2-(4-imino-5-oxotetrahydro-3-furanyl)-5-methoxyphenyl]benzamide](/img/structure/B292418.png)
![4-fluoro-N-[2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]benzamide](/img/structure/B292420.png)
![4-{5-ethoxy-2-[(1-methylpropylidene)amino]phenyl}-3-iminodihydro-2(3H)-furanone](/img/structure/B292421.png)
![2-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B292428.png)

![4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B292430.png)
![N-(4-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B292432.png)

![Ethyl 5-phenyl-2-({[(3-pyridinylmethyl)amino]carbothioyl}amino)-3-thiophenecarboxylate](/img/structure/B292434.png)
![2-[[[(6-Methyl-2-pyridinyl)amino]-sulfanylidenemethyl]amino]-5-phenyl-3-thiophenecarboxylic acid ethyl ester](/img/structure/B292435.png)
![2,4-bis(benzylsulfanyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B292436.png)
![2,4-bis[(4-fluorobenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B292437.png)
![7-amino-9-(5-methyl-2-furyl)-6-oxo-6H-benzo[c]chromene-8-carbonitrile](/img/structure/B292439.png)
![1-[4-Methyl-5-(acetonylthio)-4H-1,2,4-triazole-3-ylmethyl]-2-(2-thienyl)-4,5-diphenyl-1H-imidazole](/img/structure/B292441.png)